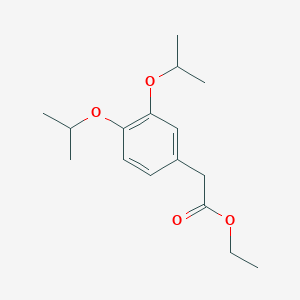

Ethyl 3,4-diisopropoxyphenylacetate

Description

Ethyl 3,4-diisopropoxyphenylacetate is an organic ester characterized by a phenylacetate backbone substituted with two isopropoxy groups at the 3- and 4-positions of the aromatic ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of amide derivatives. Its molecular structure (C₁₅H₂₂O₄) features bulky isopropoxy substituents, which influence its physicochemical properties, such as solubility and thermal stability, making it suitable for high-temperature reactions (e.g., 160°C for 20 hours during synthesis) .

Properties

Molecular Formula |

C16H24O4 |

|---|---|

Molecular Weight |

280.36 g/mol |

IUPAC Name |

ethyl 2-[3,4-di(propan-2-yloxy)phenyl]acetate |

InChI |

InChI=1S/C16H24O4/c1-6-18-16(17)10-13-7-8-14(19-11(2)3)15(9-13)20-12(4)5/h7-9,11-12H,6,10H2,1-5H3 |

InChI Key |

JSMGDYVWYXYZEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3,4-diisopropoxyphenylacetate belongs to a broader class of substituted phenylacetate esters. Below is a detailed comparison with two halogenated analogs:

Key Structural and Functional Differences:

Substituent Effects :

- This compound : The isopropoxy groups (-OCH(CH₃)₂) are electron-donating, enhancing the compound’s solubility in organic solvents and stabilizing the aromatic ring against electrophilic attack. This makes it suitable for nucleophilic acyl substitution reactions, as seen in amide synthesis .

- Halogenated Analogs : Bromo, chloro, and fluoro substituents are electron-withdrawing, increasing molecular polarity and reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). For instance, the dibromo-fluoro derivative (C₁₀H₉Br₂FO₂) may serve as a substrate for catalytic C-Br bond functionalization .

Thermal Stability :

this compound demonstrates stability under prolonged heating (160°C), whereas halogenated analogs may decompose at lower temperatures due to weaker C-X (X = Br, Cl) bonds .- Applications: The target compound’s application is narrowly focused on medicinal chemistry, particularly in synthesizing hydrogenated isoquinoline derivatives for vascular therapeutics . Halogenated analogs are more versatile, finding use in diverse fields such as agrochemicals, materials science, and catalysis due to their reactive halogen substituents .

Pharmacological Potential

Halogenated analogs, however, are more commonly employed as intermediates in antibiotics or antifungal agents due to the bioactivity of halogenated aromatics .

Industrial Relevance

The compound’s isopropoxy groups contribute to its lipophilicity, making it advantageous in formulations requiring slow release or membrane penetration. Halogenated derivatives, with higher molecular weights and polarities, are preferred in applications demanding precise steric and electronic tuning, such as ligand design in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.